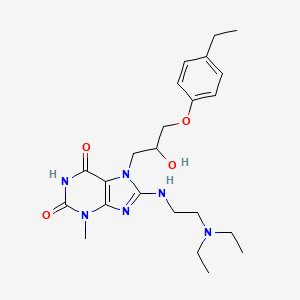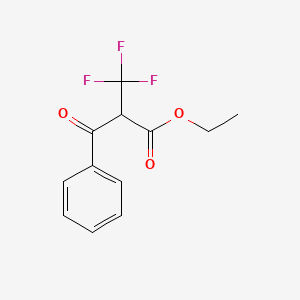![molecular formula C22H23FN4O3 B3004747 5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775313-81-9](/img/structure/B3004747.png)
5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one" is a structurally complex molecule that likely exhibits significant biological activity due to the presence of multiple pharmacophoric elements. The molecule contains a 1,2,4-triazole ring, a common motif in medicinal chemistry, often associated with antifungal and antibacterial properties . The presence of a piperidine ring, which is frequently found in neurological active compounds, suggests potential receptor binding capabilities . The fluorophenoxy moiety could also imply the molecule's ability to interact with various biological targets, as fluorine atoms are often included in drug design to enhance binding affinity and metabolic stability .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, halogenated 4-(phenoxymethyl)piperidines, which share some structural similarities with the compound , were synthesized using in vitro receptor binding assays and their log P values were estimated using HPLC analysis . Another related synthesis involves the annulation of 2-aryloxyacetohydrazides with 3-aryl-1-t-butyl (or phenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-ones in the presence of acetic acid . These methods could potentially be adapted to synthesize the compound of interest, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of the compound includes a 1,2,4-triazole ring, which is known to be a versatile scaffold in drug design due to its resemblance to the peptide bond and its ability to mimic the planar amide bond geometry . The piperidine ring is a saturated heterocycle that can adopt different conformations, influencing the compound's ability to interact with biological targets . The fluorophenoxy group is a halogenated aromatic moiety that can engage in halogen bonding and influence the electronic distribution within the molecule .
Chemical Reactions Analysis
The compound's reactivity can be inferred from its functional groups. The acetyl group attached to the piperidine nitrogen may be susceptible to nucleophilic attack, while the fluorine atom on the phenoxy ring could influence electrophilic aromatic substitution reactions . The triazole ring is relatively stable but can participate in click chemistry reactions, which are often used to attach various substituents to the core structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would likely include moderate to high lipophilicity due to the presence of aromatic rings and a piperidine moiety, which could affect its ability to cross biological membranes . The molecule's solubility in aqueous and organic solvents would be influenced by the presence of the triazole ring and the acetyl group, potentially increasing its solubility compared to purely hydrophobic compounds . The fluorine atom could also affect the compound's metabolic stability and pharmacokinetics .
科学的研究の応用
1. Antagonist Activity in Neuropharmacology
Research indicates that derivatives of 1,2,4-triazol-3-one show promise as neuropharmacological agents, specifically as 5-HT2 receptor antagonists. This property is essential in the development of treatments for various psychiatric disorders. For instance, Watanabe et al. (1992) synthesized compounds including 1,2,4-triazol-3-one derivatives which demonstrated significant 5-HT2 antagonist activity, comparable to established drugs like ritanserin (Watanabe et al., 1992).
2. Antimicrobial Properties
These compounds have also been explored for their antimicrobial properties. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, which exhibited good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007). This suggests their potential in addressing bacterial and fungal infections.
3. Potential Anti-Cancer Activity
Research into 1,2,4-triazol-3-one derivatives also includes investigations into their anti-cancer properties. Karayel (2021) conducted a detailed study on benzimidazole derivatives bearing 1,2,4-triazole, revealing promising anti-cancer activity through molecular docking studies (Karayel, 2021).
4. Structural Analyses for Drug Design
The structural characteristics of 1,2,4-triazoles are crucial in drug design. Shukla et al. (2017) analyzed biologically active derivatives of 1,2,4-triazoles, emphasizing the role of various intermolecular interactions in molecular packing, which is vital for drug development (Shukla et al., 2017).
将来の方向性
特性
IUPAC Name |
3-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c1-15-2-6-18(7-3-15)27-21(24-25-22(27)29)16-10-12-26(13-11-16)20(28)14-30-19-8-4-17(23)5-9-19/h2-9,16H,10-14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZOVBYTLTYHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)COC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B3004665.png)

![3-Cyclopropyl-1-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B3004668.png)

![7-(4-chlorobenzoyl)-5-(4-methylbenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B3004670.png)

![[5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol](/img/structure/B3004672.png)
![N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide](/img/structure/B3004674.png)
![1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B3004677.png)

![6-Benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one hydrochloride](/img/structure/B3004681.png)


